5-Nitrosalicylaldoxime

Description

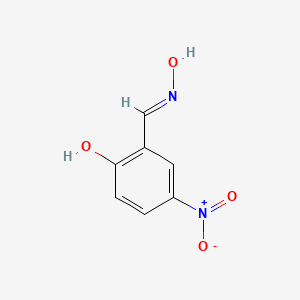

Structure

2D Structure

3D Structure

Properties

CAS No. |

87974-50-3 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |

InChI Key |

DVBKBUGAIYQNOE-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Other CAS No. |

1595-15-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Nitrosalicylaldoxime

Precursor-Based Synthesis of 5-Nitrosalicylaldoxime

The primary and most direct route to this compound involves the use of a specific aldehyde precursor, 5-Nitrosalicylaldehyde. This starting material can be synthesized through various methods, including the nitration of salicylaldehyde (B1680747).

Condensation of 5-Nitrosalicylaldehyde with Hydroxylamine (B1172632) Hydrochloride

The synthesis of this compound is commonly achieved through the condensation reaction of 5-Nitrosalicylaldehyde with hydroxylamine hydrochloride. researchgate.netevitachem.com This reaction is a standard method for the formation of oximes from aldehydes. The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the aldoxime.

The reaction conditions for this synthesis can be optimized to achieve high yields. For instance, the reaction can be carried out in an appropriate solvent system, and the pH can be adjusted to facilitate the reaction.

Table 1: Synthesis of this compound

| Precursor | Reagent | Product |

|---|

Derivatization Strategies for this compound

This compound serves as a valuable scaffold for the synthesis of various heterocyclic and functionalized derivatives. Key strategies for its derivatization include cyclodehydration, Mitsunobu reactions, and transformation into salicylonitrile derivatives.

Cyclodehydration Reactions to Form Benzisoxazole Derivatives

This compound can undergo cyclodehydration to form 1,2-benzisoxazole (B1199462) derivatives. This intramolecular reaction involves the removal of a water molecule from the aldoxime, leading to the formation of a five-membered heterocyclic ring. This transformation can be promoted by treatment with an excess of Mitsunobu reagents. scribd.com

Mitsunobu Reaction for Selective Functionalization

The Mitsunobu reaction provides a powerful tool for the selective functionalization of this compound. organic-chemistry.org This reaction allows for the conversion of the hydroxyl group of the oxime into other functional groups under mild conditions. The reaction typically involves triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scribd.com The reaction proceeds through a phosphonium (B103445) intermediate, which activates the hydroxyl group for nucleophilic substitution. organic-chemistry.org This method is particularly useful for achieving clean inversion of stereochemistry when applicable. organic-chemistry.org

Transformation to Salicylonitrile Derivatives

A notable transformation of this compound is its conversion to 5-nitrosalicylonitrile. scribd.com This can be achieved by treating the aldoxime with an excess of Mitsunobu reagents. The reaction is believed to proceed through an initial cyclodehydration to the corresponding 1,2-benzisoxazole, followed by a subsequent β-elimination reaction facilitated by the basicity of the betaine (B1666868) intermediate to yield the salicylonitrile. scribd.com This one-pot transformation offers an efficient route to salicylonitrile derivatives, which are valuable in medicinal chemistry. scribd.com

Table 2: Derivatization of this compound

| Reactant | Reaction Type | Reagents | Product |

|---|---|---|---|

| This compound | Cyclodehydration | Mitsunobu Reagents | 5-Nitro-1,2-benzisoxazole |

| This compound | Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile | Functionalized Oxime Ethers |

Mechanistic Considerations in this compound Synthesis and Functionalization

The synthesis of this compound via the condensation of 5-Nitrosalicylaldehyde and hydroxylamine follows a well-established mechanism for oxime formation. This involves the initial formation of a tetrahedral intermediate, which then eliminates water to form the C=N double bond of the oxime.

In the Mitsunobu reaction, the mechanism involves the initial reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium salt (betaine). scribd.comorganic-chemistry.org This highly reactive intermediate then activates the alcohol (in this case, the oxime's hydroxyl group) for nucleophilic attack. The reaction proceeds with a high degree of stereochemical control, typically resulting in an inversion of configuration at the alcohol carbon. organic-chemistry.org

The transformation of this compound to 5-nitrosalicylonitrile under Mitsunobu conditions is a more complex process. It is proposed to occur in a stepwise manner. The first step is the expected cyclodehydration to the 1,2-benzisoxazole intermediate. The basic nature of the betaine generated in the Mitsunobu reaction is then thought to promote an E2-type elimination, leading to the opening of the isoxazole (B147169) ring and the formation of the nitrile group. scribd.com Kinetic studies and the isolation of intermediates would be necessary to fully elucidate the precise mechanistic pathway of these transformations.

Coordination Chemistry of 5 Nitrosalicylaldoxime and Its Metal Complexes

Ligand Characteristics and Coordination Modes of 5-Nitrosalicylaldoxime

This compound is an organic compound that serves as a versatile chelating ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions is dictated by its structural features and the electronic properties of its substituent groups.

Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. tib.eu this compound functions as a bidentate ligand, meaning it has two donor atoms that can simultaneously coordinate with a metal ion. indiana.edu

The primary donor atoms in this compound are the oxygen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the oxime group (-NOH). researchgate.netresearchgate.net Upon deprotonation of the phenolic proton, the resulting phenoxide oxygen and the oxime nitrogen form a stable five- or six-membered chelate ring with the metal ion. This chelation results in the formation of highly stable metal complexes due to the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with non-chelating (monodentate) ligands. tandfonline.comjocpr.com The coordination of the ligand to the metal center typically results in the formation of a neutral complex, especially with divalent metal ions, where two deprotonated ligand molecules bind to one metal ion.

The properties of a salicylaldoxime (B1680748) ligand, including its acidity and the stability of the metal complexes it forms, are significantly influenced by the nature of the substituents on the aromatic ring. mdpi.com The presence of the nitro group (-NO₂) at the 5-position of the salicylaldehyde (B1680747) ring in this compound has a profound effect on its ligand properties.

The nitro group is a strong electron-withdrawing group. This electronic effect lowers the pKa of the phenolic proton, making the ligand more acidic compared to unsubstituted salicylaldoxime. mdpi.com This increased acidity facilitates the deprotonation of the hydroxyl group, which can enhance the ligand's ability to bind with metal ions, particularly at lower pH values. The electron-withdrawing nature of the nitro group can also influence the electronic environment of the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. tandfonline.comresearchgate.net

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex is often 1:2 (metal:ligand) for divalent metal ions.

Nickel(II) complexes of this compound have been synthesized and characterized. researchgate.netevitachem.com The preparation generally involves reacting a nickel(II) salt, such as nickel(II) chloride or nickel(II) sulfate, with this compound in a 1:2 molar ratio in an alcoholic solvent like ethanol (B145695) or methanol. indiana.eduresearchgate.net The reaction mixture is often heated to ensure complete reaction and precipitation of the complex. The resulting solid complex is then filtered, washed, and dried. Spectral studies of these complexes help in determining their structure and bonding. tib.euresearchgate.net

Table 1: Synthesis of Nickel(II) this compound Complex

| Reactants | Solvent | Stoichiometry (Metal:Ligand) | General Conditions |

|---|

Similar to nickel(II), palladium(II) complexes of this compound have been prepared and studied. researchgate.netevitachem.com The synthesis typically involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with the ligand in an aqueous or alcoholic medium. mdpi.comrsc.orgnih.gov The resulting palladium(II) complex, often with a 1:2 metal-to-ligand ratio, precipitates from the solution and can be isolated by filtration. researchgate.net These complexes are of interest for their potential catalytic applications.

Table 2: Synthesis of Palladium(II) this compound Complex

| Reactants | Solvent | Stoichiometry (Metal:Ligand) | General Conditions |

|---|

This compound and related salicylaldoxime ligands form complexes with a wide range of other transition metal ions. The general synthetic methodology involves the reaction of the respective metal salt with the ligand in a suitable solvent, often with pH adjustment to facilitate complex formation. asianpubs.org

Copper(II) Complexes: The synthesis of Cu(II) complexes with salicylaldoxime-type ligands is well-established and typically involves reacting a Cu(II) salt with the ligand in a 1:2 molar ratio in a solvent like ethanol. scirp.org

Manganese(II) and Cobalt(II) Complexes: Mn(II) and Co(II) complexes can be prepared by reacting their respective chloride or acetate (B1210297) salts with the ligand in an alcoholic solution, often under reflux. cyberleninka.ruua.es

Zinc(II), Cadmium(II), and Mercury(II) Complexes: Complexes of these d¹⁰ metal ions are generally synthesized by mixing the metal chloride or acetate with the ligand in a suitable solvent. jocpr.com The resulting complexes are often tetrahedral or octahedral depending on the coordination of additional solvent molecules. jocpr.comcyberleninka.ru

The synthesis of these complexes is often confirmed through various analytical and spectroscopic techniques, including elemental analysis, infrared spectroscopy, and UV-visible spectroscopy, to determine their structure and coordination geometry. cyberleninka.runih.govmdpi.com

Table 3: General Synthesis of Other Transition Metal this compound Complexes

| Metal Ion | Typical Metal Salt | General Solvent | Common Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Copper(II) | CuCl₂ or Cu(OAc)₂ | Ethanol | 1:2 |

| Manganese(II) | MnCl₂ or Mn(OAc)₂ | Ethanol/Methanol | 1:2 |

| Cobalt(II) | CoCl₂ or Co(OAc)₂ | Ethanol/Methanol | 1:2 |

| Zinc(II) | ZnCl₂ or Zn(OAc)₂ | Ethanol/Methanol | 1:2 |

| Cadmium(II) | CdCl₂ or Cd(OAc)₂ | Ethanol/Methanol | 1:2 |

Stoichiometric Considerations in Metal-Ligand Complexation (e.g., 1:2 Metal-Ligand Ratio)

The stoichiometry of metal complexes with this compound is a critical factor in determining the structure and properties of the resulting coordination compounds. Spectrophotometric methods, such as Job's method of continuous variations and the mole-ratio method, are commonly employed to determine the molar ratio of metal to ligand in these complexes. d-nb.infonih.gov These techniques involve monitoring changes in absorbance as the relative proportions of the metal and ligand are varied. d-nb.infonih.gov

In many instances, this compound forms complexes with a 1:2 metal-to-ligand ratio. researchgate.net This is particularly common for divalent metal ions. For example, spectral studies have indicated the formation of 1:2 metal-ligand complexes with both nickel(II) and palladium(II). researchgate.net In such complexes, the metal ion typically exhibits a coordination number of six, leading to an octahedral geometry. researchgate.netlibretexts.org The two ligand molecules each act as a bidentate donor, binding to the central metal ion.

The determination of these stoichiometric ratios is fundamental for understanding the reaction mechanism and for the synthesis of complexes with desired properties. d-nb.infolibretexts.org The balanced chemical equation for the formation of a 1:2 complex can be represented as:

M²⁺ + 2(5-NO₂-saloxH) → [M(5-NO₂-salox)₂] + 2H⁺

Where M²⁺ represents a divalent metal ion and 5-NO₂-saloxH is this compound.

Synthesis of Silver Complexes of this compound

The synthesis of silver(I) complexes with ligands similar to this compound often involves the reaction of a silver salt, typically silver nitrate (B79036), with the ligand in a suitable solvent. srce.hrnih.gov A common method is the chemical reduction of a silver salt precursor in the presence of the ligand, which can also act as a stabilizing agent to prevent the agglomeration of silver nanoparticles. nih.govmdpi.com

The synthesis procedure can be tailored to control the stoichiometry and coordination environment of the silver ion. For instance, reacting a parent ligand with silver(I) nitrate in a 1:1 or 1:2 metal-to-ligand molar ratio can yield complexes with different coordination numbers and geometries. srce.hr The choice of solvent is also crucial, as it can influence the stability of the resulting complex and prevent undesirable redox reactions that might lead to the formation of metallic silver. srce.hr

A general synthetic route can be described as follows: A solution of this compound in a suitable solvent, such as an alcohol or an acetonitrile/acetone mixture, is prepared. srce.hr To this solution, a stoichiometric amount of a silver salt solution (e.g., silver nitrate in water or ethanol) is added dropwise with stirring. The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation. The resulting solid complex can then be isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried.

Characterization of the synthesized silver complexes is typically performed using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and elemental analysis, to confirm the coordination of the ligand to the silver ion. srce.hr

Structural Elucidation of this compound Coordination Complexes

X-ray Crystallographic Analysis of Metal Complexes

For metal complexes of this compound and related ligands, single-crystal X-ray diffraction (SCXRD) is employed to elucidate their solid-state structures. anton-paar.com The crystallographic data obtained allows for the unambiguous determination of the coordination number of the central metal ion, the binding mode of the ligand, and the packing of the complex molecules in the crystal lattice. dectris.com

Determination of Lattice Parameters and Space Groups (e.g., Monoclinic System, P2/m)

The analysis of the diffraction data begins with the determination of the unit cell, which is the basic repeating unit of the crystal lattice. The dimensions of the unit cell are defined by the lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system, describe the geometry of the unit cell.

The symmetry of the crystal is described by its space group, which encompasses all the symmetry operations that leave the crystal lattice unchanged. wikipedia.org There are 230 possible space groups in three dimensions. wikipedia.org The determination of the space group is a crucial step in solving the crystal structure.

For example, studies on nickel(II) and palladium(II) complexes with this compound have reported that these complexes crystallize in the monoclinic system . researchgate.net The monoclinic system is characterized by three unequal axes with one angle not equal to 90 degrees. Within this system, a specific space group, P2/m , has been identified for these complexes. researchgate.net The "P" indicates a primitive lattice, "2" denotes a twofold rotation axis, and "m" signifies a mirror plane.

Table 1: Example Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/m |

Note: This table provides an illustrative example based on reported data for similar complexes. Actual values would be determined for each specific complex.

Analysis of Coordination Geometries and Distortions

Once the crystal structure is solved, the coordination geometry around the central metal ion can be precisely analyzed. The coordination number and the spatial arrangement of the donor atoms from the ligand(s) determine the coordination polyhedron. Common geometries for metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgnumberanalytics.com

In the case of 1:2 metal complexes of this compound, an octahedral geometry is often observed, where the metal ion has a coordination number of six. researchgate.netlibretexts.org However, ideal geometries are rare, and distortions are common due to factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and crystal packing forces.

These distortions can be quantified by examining deviations in bond lengths and angles from those of a perfect polyhedron. For instance, in a distorted octahedral complex, the bond angles between adjacent ligands may deviate from the ideal 90°, and the metal-ligand bond lengths may not all be equal. For five-coordinate complexes, the τ (tau) parameter is often used to describe the degree of trigonality, distinguishing between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) geometries. rsc.org Analysis of these distortions provides valuable insights into the electronic structure and reactivity of the complex. numberanalytics.com

Hydrogen Bonding Interactions within Complexes and Ligand Dimers

Hydrogen bonding plays a significant role in the structure and stability of both the free this compound ligand and its metal complexes. researchgate.net These interactions can occur intramolecularly (within the same molecule) or intermolecularly (between different molecules).

In the solid state, salicylaldoxime and its derivatives, including this compound, can form dimers through intermolecular hydrogen bonds. researchgate.net A common motif is a pseudo-macrocyclic structure where the oximic proton of one molecule forms a hydrogen bond with the phenolic oxygen of a neighboring molecule, and vice versa. researchgate.net The strength of these hydrogen bonds can be influenced by substituents on the aromatic ring. researchgate.net

The study of these hydrogen-bonded networks is crucial for understanding the supramolecular chemistry of these compounds. Computational methods, such as Density Functional Theory (DFT), can be used to model and analyze the energetics of these hydrogen bonds, providing further insight into their strength and nature. diva-portal.org

Supramolecular Assembly and Extended Networks in the Solid State

The this compound ligand possesses functional groups that are highly conducive to forming hydrogen bonds. The hydroxyl (-OH) and oxime (-NOH) groups can act as hydrogen bond donors, while the nitro (-NO2) and phenolate (B1203915) oxygen atoms can serve as acceptors. This functionality allows for the creation of robust hydrogen-bonding networks between adjacent complex molecules. For instance, hydrogen bonds can link complexes into one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional frameworks. The formation of such networks is a common feature in the crystal engineering of coordination compounds. nih.govnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the this compound ligands can further stabilize the crystal lattice. The presence of the electron-withdrawing nitro group can influence the electron density of the aromatic ring, potentially leading to favorable quadrupole interactions that guide the stacking arrangement. These stacking interactions, in concert with hydrogen bonds, contribute to a densely packed and stable crystalline solid.

While detailed single-crystal X-ray diffraction studies for a wide array of this compound metal complexes are not extensively reported in the available literature, studies on related salicylaldoximato complexes reveal common supramolecular motifs. For example, the crystal structure of nickel(II) and palladium(II) complexes of this compound have been indexed to a monoclinic system with the space group P2/m, indicating a well-defined and ordered crystalline structure. The interplay of different intermolecular forces is fundamental in achieving such organized solid-state structures. mdpi.com The construction of these supramolecular architectures can be influenced by factors such as the choice of solvent during crystallization, which can sometimes be incorporated into the crystal lattice and participate in the hydrogen-bonding network.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the identity of the central metal ion, its oxidation state, and the geometry of the coordination sphere. For complexes of this compound, these properties are a direct consequence of the electronic structure arising from the interaction between the metal d-orbitals and the ligand orbitals.

Correlation with Coordination Environment and Metal Ion

The coordination of this compound to a transition metal ion leads to the splitting of the metal's d-orbitals into different energy levels, the pattern of which is determined by the coordination geometry (e.g., octahedral, tetrahedral, or square planar). The energy gap between these split d-orbitals, along with the number of d-electrons, dictates the electronic transitions and magnetic behavior of the complex.

Electronic Properties: The electronic spectra of this compound metal complexes are characterized by both d-d transitions and charge-transfer bands.

d-d Transitions: These transitions occur between the split d-orbitals of the metal ion. They are typically weak in intensity and their energies correspond to the ligand field splitting energy. The position and number of these bands in the UV-Vis spectrum can provide valuable information about the coordination geometry. For instance, octahedral Ni(II) complexes are expected to show multiple d-d transitions, whereas a square planar Ni(II) complex, which is diamagnetic, will exhibit a different spectral pattern. Spectral studies have been performed on nickel(II) and palladium(II) complexes of this compound. researchgate.net

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). The presence of the nitro group and the aromatic system in the this compound ligand makes CT transitions likely.

The following table provides an illustrative overview of the expected electronic and magnetic properties for hypothetical this compound complexes with common transition metals in different coordination environments, based on general principles of coordination chemistry.

| Metal Ion | d-electron Count | Probable Geometry | Expected Magnetic Moment (µeff, B.M.) | Typical Electronic Transitions |

| Co(II) | d7 | Octahedral (High Spin) | ~4.7 - 5.2 | d-d transitions |

| Ni(II) | d8 | Octahedral | ~2.9 - 3.4 | d-d transitions |

| Ni(II) | d8 | Square Planar | 0 (Diamagnetic) | d-d transitions, often at higher energy |

| Cu(II) | d9 | Distorted Octahedral/Square Planar | ~1.7 - 2.2 | Broad d-d transition |

| Zn(II) | d10 | Tetrahedral/Octahedral | 0 (Diamagnetic) | No d-d transitions, LMCT may be observed |

Magnetic Properties: The magnetic behavior of this compound complexes is determined by the number of unpaired d-electrons in the metal ion.

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic, meaning they are attracted to a magnetic field. The magnitude of this attraction is related to the effective magnetic moment (µeff), which can be experimentally measured (e.g., using a Gouy balance or SQUID magnetometer) and calculated. The "spin-only" magnetic moment is a theoretical value that often correlates well with the experimental value for first-row transition metals. For example, a high-spin octahedral Co(II) complex (d7) would have three unpaired electrons and thus be paramagnetic, while a Cu(II) complex (d9) with one unpaired electron would also be paramagnetic. researchgate.net

Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. This is expected for d10 ions like Zn(II) and for certain d8 configurations such as square planar Ni(II). researchgate.net

The specific coordination environment enforced by the this compound ligand and any co-ligands is therefore critical in determining the spin state (high-spin vs. low-spin for d4-d7 ions in octahedral fields) and, consequently, the magnetic properties of the resulting complex.

Theoretical and Computational Chemistry Studies on 5 Nitrosalicylaldoxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For 5-nitrosalicylaldehyde, a close analog of 5-Nitrosalicylaldoxime, studies have been performed using the B3LYP/6-311++G(d,p) level of theory to investigate its structural and vibrational properties researchgate.net. These calculations reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the molecule. The presence of the nitro (-NO2) and hydroxyl (-OH) groups on the salicylaldehyde (B1680747) frame significantly influences the electronic landscape, creating a system with distinct regions of electrophilicity and nucleophilicity. This electronic configuration is crucial in determining the molecule's reactivity and its ability to coordinate with metal ions.

Density Functional Theory (DFT) Applications to this compound and its Complexes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules and their complexes. While specific DFT studies on this compound are not widely reported, research on related nitrosyl complexes provides a basis for understanding its potential coordination chemistry. For instance, DFT has been employed to study the redox potentials of alkyl substituted Roussin's red esters, which are iron nitrosyl complexes researchgate.net. Such studies help in understanding the electronic communication between the metal center and the nitrosyl ligand. It is anticipated that DFT calculations on this compound complexes would elucidate the nature of the metal-ligand bond, the charge distribution, and the magnetic properties of these potential complexes.

Computational Modeling of Molecular Geometries and Conformations

Computational modeling provides detailed information about the three-dimensional arrangement of atoms in a molecule. For 5-nitrosalicylaldehyde, computational studies have focused on its optimized geometry, revealing the planarity of the benzene (B151609) ring and the relative orientations of the aldehyde, hydroxyl, and nitro groups researchgate.net. These models are essential for understanding the steric and electronic effects that govern the molecule's shape. The conversion of the aldehyde group to an oxime in this compound would introduce new conformational possibilities around the C=N bond, which could be explored through similar computational approaches to determine the most stable conformers.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a critical role in determining the structure and properties of a molecule. In 5-nitrosalicylaldehyde, a significant intramolecular hydrogen bond exists between the hydroxyl group and the oxygen of the aldehyde group researchgate.net. Theoretical calculations, including Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses, have been used to characterize the strength and nature of this interaction researchgate.net. These studies indicate that the presence of the electron-withdrawing nitro group strengthens this hydrogen bond compared to the parent salicylaldehyde molecule researchgate.net. The formation of the oxime in this compound would likely lead to a new intramolecular hydrogen bonding network, potentially involving the oxime's hydroxyl group, which would significantly influence its chemical behavior.

Table 1: Calculated Vibrational Frequencies and Hydrogen Bond Enthalpy for 5-Nitrosalicylaldehyde researchgate.net

| Parameter | Value |

| Observed νOH (cm⁻¹) | ~3120 |

| Observed γOH (cm⁻¹) | 786 |

| Calculated Binding Enthalpy (ΔHbind) (kcal mol⁻¹) | -10.92 |

| Stretching Frequency Shift of H-bond formation (cm⁻¹) | 426 |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 5-nitrosalicylaldehyde, quantum chemical calculations have been used to predict its vibrational frequencies (IR and Raman spectra) researchgate.net. The calculated frequencies for the hydroxyl group's stretching (νOH) and out-of-plane bending (γOH) modes show good agreement with experimental data, confirming the presence and strength of the intramolecular hydrogen bond researchgate.net. Similar computational approaches for this compound would be instrumental in assigning its experimental spectra and understanding the vibrational modes associated with the oxime group.

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed investigation of reaction pathways and the energies of reactants, transition states, and products. While specific reaction mechanisms involving this compound have not been computationally explored in detail, general methodologies for such analyses are well-established. For example, kinetic studies on N-nitrosation reactions have been conducted to understand the mechanisms of nitrosyl group transfer dur.ac.uk. Applying these computational techniques to this compound could elucidate the mechanisms of its synthesis, its coordination reactions with metal ions, and its potential decomposition pathways.

Studies on Electronic Properties and their Correlation with Reactivity and Coordination

The electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are directly related to its reactivity and coordination ability. Theoretical studies on various metal complexes have established correlations between electronic structure and reactivity. For instance, DFT calculations on organochalcogenide complexes have provided insights into their stability and electronic properties mdpi.com. For this compound, computational analysis of its electronic properties would help in predicting its behavior as a ligand. The energies and compositions of its frontier molecular orbitals would indicate its electron-donating or -accepting capabilities, providing a theoretical basis for designing new metal complexes with specific properties.

Biological Activity Research of 5 Nitrosalicylaldoxime and Its Derivatives Pre Clinical and Mechanistic Focus

Investigation of Antimicrobial Activity of 5-Nitrosalicylaldoxime and its Metal Complexes

The antimicrobial potential of this compound and its derivatives, particularly its metal complexes, has been a subject of scientific inquiry. While studies focusing solely on this compound are limited, research on structurally related compounds, such as 5-nitro-salicylaldehyde thiosemicarbazones, provides valuable insights. Zinc(II) complexes of 5-nitro-salicylaldehyde-N1-substituted thiosemicarbazones have demonstrated significant antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, Shigella flexneri, Salmonella typhimurium, and Candida albicans rsc.org. This suggests that the 5-nitro-salicyl moiety is a promising scaffold for the development of antimicrobial agents.

The antimicrobial screening of these and similar metal complexes is typically conducted using established methods such as the disc diffusion method and micro broth dilution assays to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC) values, respectively researchgate.net.

Molecular Mechanisms of Action (e.g., Reduction of Nitro Group, DNA Interaction)

The antimicrobial activity of nitroaromatic compounds, including derivatives of this compound, is often attributed to the reductive bioactivation of the nitro group. nih.govsvedbergopen.com This process, catalyzed by bacterial nitroreductases, involves the acceptance of electrons to form reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. nih.govnih.gov These highly reactive species can induce cellular damage through various mechanisms, including covalent binding to essential biomolecules like DNA, leading to nuclear damage and ultimately cell death. nih.gov This mechanism is a cornerstone of the activity of several established nitro-containing drugs. nih.gov

Interaction with DNA is another critical aspect of the antimicrobial action of these compounds and their metal complexes. ias.ac.in Metal complexes, in particular, can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. ias.ac.inwilkes.edu Such interactions can disrupt DNA replication and transcription, leading to the inhibition of bacterial growth. The planar structure of the aromatic ligands in these complexes often facilitates intercalation between DNA base pairs. Furthermore, some metal complexes can act as chemical nucleases, cleaving the DNA backbone, which is a potent mechanism of antimicrobial activity. ias.ac.inwilkes.edu Studies on transition metal complexes of sulfonamides and other ligands have demonstrated their ability to bind to and cleave DNA, supporting this proposed mechanism of action. cncb.ac.cn

Influence of Metal Complexation on Biological Efficacy (e.g., Chelate Effect, Lipophilicity, Charge, Nuclearity)

The coordination of metal ions to this compound and similar ligands can significantly enhance their antimicrobial efficacy. This enhancement is attributed to several factors, collectively contributing to the improved pharmacological properties of the resulting metal complexes.

Lipophilicity: Metal complexation often leads to an increase in the lipophilicity of the compound. mdpi.comnih.gov This is explained by the delocalization of electrons from the ligands to the central metal atom, which reduces the polarity of the metal ion. mdpi.comnih.gov Enhanced lipophilicity facilitates the penetration of the complex across the lipid-rich bacterial cell membrane, thereby increasing its intracellular concentration and, consequently, its biological activity. mdpi.comnih.gov

Exploration of Other Reported Pre-clinical Biological Activities at a Molecular Level

Beyond their antimicrobial properties, the broader pre-clinical biological activities of this compound and its derivatives are an emerging area of research. The nitro group, a key functional moiety, is known to be a versatile pharmacophore present in a wide array of bioactive molecules with applications as antineoplastic, antihypertensive, and antiparasitic agents. nih.govresearchgate.net The biological activity of these compounds is intrinsically linked to the redox chemistry of the nitro group. svedbergopen.com

The ability of the salicylaldoxime (B1680748) scaffold to chelate metal ions is also central to its potential for other biological applications. Metal chelation is a known strategy to modulate the biological activity of organic molecules and can influence processes beyond antimicrobial action. For instance, metal complexes are being investigated for their anticancer properties, often linked to their ability to interact with DNA and induce apoptosis. cncb.ac.cn While specific studies on the non-antimicrobial pre-clinical activities of this compound at a molecular level are not extensively reported in the reviewed literature, the known bioactivities of nitroaromatic compounds and metal complexes suggest that this could be a fruitful area for future investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.